molecular formula C9H13N2O4P B14551281 1,1-Dicyanoprop-1-en-2-yl diethyl phosphate CAS No. 62145-60-2

1,1-Dicyanoprop-1-en-2-yl diethyl phosphate

Cat. No.: B14551281
CAS No.: 62145-60-2
M. Wt: 244.18 g/mol
InChI Key: UYJDIQZNEDEQAA-UHFFFAOYSA-N
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Description

1,1-Dicyanoprop-1-en-2-yl diethyl phosphate is an organic compound with the molecular formula C₉H₁₃N₂O₄P It is characterized by the presence of two cyano groups and a diethyl phosphate group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyanoprop-1-en-2-yl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 1,1-dicyanoprop-1-ene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and high-performance liquid chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyanoprop-1-en-2-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The diethyl phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and phosphates.

    Reduction: Formation of amines and phosphines.

    Substitution: Formation of various substituted phosphates and nitriles.

Scientific Research Applications

1,1-Dicyanoprop-1-en-2-yl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dicyanoprop-1-en-2-yl diethyl phosphate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the diethyl phosphate group can undergo hydrolysis and other chemical transformations. These interactions and transformations enable the compound to exert its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicyanoprop-1-en-2-yl methyl phosphate
  • 1,1-Dicyanoprop-1-en-2-yl ethyl phosphate
  • 1,1-Dicyanoprop-1-en-2-yl butyl phosphate

Uniqueness

1,1-Dicyanoprop-1-en-2-yl diethyl phosphate is unique due to its specific combination of cyano and diethyl phosphate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

CAS No.

62145-60-2

Molecular Formula

C9H13N2O4P

Molecular Weight

244.18 g/mol

IUPAC Name

1,1-dicyanoprop-1-en-2-yl diethyl phosphate

InChI

InChI=1S/C9H13N2O4P/c1-4-13-16(12,14-5-2)15-8(3)9(6-10)7-11/h4-5H2,1-3H3

InChI Key

UYJDIQZNEDEQAA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(C#N)C#N)C

Origin of Product

United States

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